molecular formula C10H12N2O3S2 B6259726 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine CAS No. 1016689-59-0

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B6259726
CAS No.: 1016689-59-0
M. Wt: 272.3
InChI Key:
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Description

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is a chemical compound with the molecular formula C10H12N2O3S2. It is characterized by the presence of an isocyanate group, a thiophene ring, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine typically involves the reaction of 1-(thiophene-2-sulfonyl)piperidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

1-(thiophene-2-sulfonyl)piperidine+PhosgeneThis compound\text{1-(thiophene-2-sulfonyl)piperidine} + \text{Phosgene} \rightarrow \text{this compound} 1-(thiophene-2-sulfonyl)piperidine+Phosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of alternative phosgene equivalents, such as triphosgene, can also be considered to reduce the hazards associated with phosgene gas .

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions:

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common for this compound.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.

    Substitution Reactions: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.

    Substituted Thiophenes: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-isocyanato-1-(phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of a thiophene ring.

    3-isocyanato-1-(methylsulfonyl)piperidine: Similar structure but with a methyl group instead of a thiophene ring.

Uniqueness

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other sulfonyl-substituted piperidines. This uniqueness makes it valuable in specific synthetic applications where the electronic characteristics of the thiophene ring are advantageous .

Properties

CAS No.

1016689-59-0

Molecular Formula

C10H12N2O3S2

Molecular Weight

272.3

Purity

93

Origin of Product

United States

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